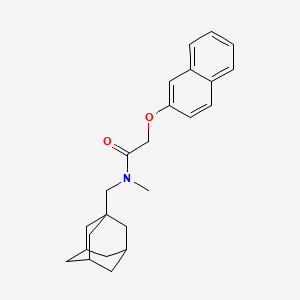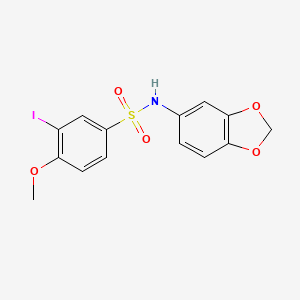![molecular formula C22H22N2O3S B4173538 N-mesityl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4173538.png)
N-mesityl-2-[(phenylsulfonyl)amino]benzamide
Vue d'ensemble
Description
N-mesityl-2-[(phenylsulfonyl)amino]benzamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Applications De Recherche Scientifique
N-mesityl-2-[(phenylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-mesityl-2-[(phenylsulfonyl)amino]benzamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, making it a promising candidate for cancer treatment. In addition, N-mesityl-2-[(phenylsulfonyl)amino]benzamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
N-mesityl-2-[(phenylsulfonyl)amino]benzamide exerts its pharmacological effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone acetylation plays a crucial role in gene expression regulation, and the inhibition of HDAC enzymes leads to increased histone acetylation, resulting in altered gene expression. N-mesityl-2-[(phenylsulfonyl)amino]benzamide specifically targets class I HDAC enzymes, which are overexpressed in cancer cells and are associated with poor prognosis.
Biochemical and Physiological Effects:
N-mesityl-2-[(phenylsulfonyl)amino]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of genes involved in these processes. In addition, N-mesityl-2-[(phenylsulfonyl)amino]benzamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-mesityl-2-[(phenylsulfonyl)amino]benzamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-mesityl-2-[(phenylsulfonyl)amino]benzamide has several advantages as a research tool, including its high potency and specificity for class I HDAC enzymes. However, N-mesityl-2-[(phenylsulfonyl)amino]benzamide also has some limitations, including its potential toxicity and off-target effects. Therefore, careful dose optimization and toxicity studies are necessary when using N-mesityl-2-[(phenylsulfonyl)amino]benzamide in lab experiments.
Orientations Futures
There are several future directions for N-mesityl-2-[(phenylsulfonyl)amino]benzamide research. One direction is the development of N-mesityl-2-[(phenylsulfonyl)amino]benzamide derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. Another direction is the investigation of N-mesityl-2-[(phenylsulfonyl)amino]benzamide in combination with other anticancer agents to enhance its therapeutic efficacy. Finally, the potential therapeutic applications of N-mesityl-2-[(phenylsulfonyl)amino]benzamide in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease warrant further investigation.
Propriétés
IUPAC Name |
2-(benzenesulfonamido)-N-(2,4,6-trimethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-15-13-16(2)21(17(3)14-15)23-22(25)19-11-7-8-12-20(19)24-28(26,27)18-9-5-4-6-10-18/h4-14,24H,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEFASGZMVNQQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-amino-4-(methoxymethyl)-6-methyl-N-[4-(trifluoromethoxy)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4173463.png)


![N~2~-(4-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4173487.png)
![1-(4-fluorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]ethanone](/img/structure/B4173500.png)
![1-{4-hydroxy-5-methyl-2-[(4-nitrobenzyl)thio]thieno[2,3-d]pyrimidin-6-yl}ethanone](/img/structure/B4173514.png)
![9-oxo-N',N'-diphenylbicyclo[3.3.1]nonane-3-carbohydrazide](/img/structure/B4173522.png)

![7-(4-fluorophenyl)-5-(3-pyridinyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4173525.png)

![1-[(4-fluorophenyl)sulfonyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B4173559.png)
![ethyl 5-acetyl-2-{[2-(4-biphenylyloxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4173564.png)
![3-amino-N-ethyl-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4173565.png)